molecular formula C12H23NO B2651588 N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine CAS No. 79071-31-1

N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine

Cat. No.: B2651588
CAS No.: 79071-31-1
M. Wt: 197.322
InChI Key: WXWGHEZWCMSJQT-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine: is an organic compound with the molecular formula C12H23NO. It is known for its unique structure, which includes a hexyl group attached to a cyclohexylidene ring with a hydroxylamine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine typically involves the reaction of cyclohexanone with hexylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines .

Scientific Research Applications

N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed to modulate enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

  • N-[(1Z)-2-cyclohexylidene]hydroxylamine
  • N-[(1Z)-2-methylcyclohexylidene]hydroxylamine
  • N-[(1Z)-2-ethylcyclohexylidene]hydroxylamine

Comparison: N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine is unique due to its hexyl group, which imparts different physical and chemical properties compared to its analogs.

Properties

IUPAC Name

(NZ)-N-(2-hexylcyclohexylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-2-3-4-5-8-11-9-6-7-10-12(11)13-14/h11,14H,2-10H2,1H3/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWGHEZWCMSJQT-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCCCC1=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC\1CCCC/C1=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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